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Compound of Interest

Compound Name:
6-Chloro-2-methyl-1h-pyrrolo[2,3-

b]pyridine

CAS No.: 872366-91-1

Cat. No.: B2544377 Get Quote

Executive Summary: The "Methyl Switch" in Kinase
Drug Design
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold represents a privileged structure in modern

medicinal chemistry, serving as a superior bioisostere to indole and purine. While the parent 7-

azaindole is a potent hinge-binder in ATP-competitive kinase inhibitors, it suffers from specific

metabolic liabilities and promiscuity.

The introduction of a methyl group at the C2 position (2-methyl-7-azaindole) is not merely a

trivial alkylation; it is a strategic "methyl switch" that addresses three critical failure modes in

drug discovery:

Metabolic Stability: Blocks oxidation at the electron-deficient C2 position (a common site for

Aldehyde Oxidase attack).

Conformational Control: Induces a steric twist in C3-aryl substituents, forcing the molecule

into a non-planar conformation that improves selectivity by exploiting specific hydrophobic

pockets (e.g., the Gatekeeper region).
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Selectivity Profile: Reduces promiscuous intercalation into DNA or non-target planar binding

sites.

This guide details the SAR, synthesis, and mechanistic logic of 2-methyl-7-azaindole

derivatives.

The Scaffold Architecture & Binding Mode
Bioisosterism and Hinge Interaction
Unlike indole, the 7-azaindole core possesses a pyridine nitrogen (N7) capable of accepting a

hydrogen bond. This creates a donor-acceptor (D-A) motif ideal for binding to the kinase hinge

region (e.g., the backbone NH and CO of the hinge residues).

N1-H (Donor): Forms a H-bond with the hinge region carbonyl (e.g., Glu residue).

N7 (Acceptor): Forms a H-bond with the hinge region amide nitrogen (e.g., Leu residue).

C2-Methyl: Protrudes into the solvent interface or interacts with the "floor" of the ATP pocket,

often restricting the rotation of substituents at C3.

Visualization: The SAR Vector Map
The following diagram illustrates the functional vectors of the scaffold.
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Figure 1: Functional vector map of the 2-methyl-7-azaindole scaffold, highlighting the distinct

roles of each position in drug design.

Detailed SAR Analysis
The C2-Methyl Effect: Metabolism & Conformation
The introduction of a methyl group at C2 is the defining feature of this subclass.

Metabolic Blockade: The C2 position of electron-deficient heterocycles is prone to

nucleophilic attack and oxidation by enzymes such as Aldehyde Oxidase (AOX) and

Xanthine Oxidase (XO). In the parent 7-azaindole, C2 oxidation leads to the formation of 7-

azaindolin-2-one, a metabolite often devoid of activity or possessing toxic liabilities.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b2544377?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2544377?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methylation at C2 sterically and electronically blocks this pathway, significantly extending

half-life (

) in microsomes.

The "Twisted" Conformation: When an aryl group is attached at C3 (a common design for

kinase inhibitors), the C2-methyl group creates steric clash with the ortho-protons of the C3-

aryl ring. This forces the C3-aryl ring to twist out of plane (dihedral angle > 45°).

Effect: This twist prevents the molecule from binding to flat, featureless pockets (improving

selectivity) and often directs the C3-substituent into the hydrophobic "back pocket" behind

the gatekeeper residue.

C3 Substitution: Specificity Driver
The C3 position is the primary vector for diversification.

Aryl/Heteroaryl Coupling: Introduction of pyrazoles, pyridines, or phenyl rings at C3 targets

the hydrophobic pocket adjacent to the hinge.

Electronic Tuning: Electron-withdrawing groups (EWGs) on the C3-aryl ring can influence the

acidity of the N1-H, strengthening the hydrogen bond to the hinge carbonyl.

C4/C5 Substitution: Solubility & Pharmacokinetics[1]
C4 Position: Substituents here point towards the solvent-exposed region. This is the ideal

site for attaching solubilizing groups (e.g., N-methylpiperazine, morpholine) without

disrupting the core binding mode.

C5 Position: Often substituted with halogens (F, Cl) to tune lipophilicity (LogP) or to fill small

hydrophobic cavities within the ATP binding site.

Experimental Protocols: Synthesis & Validation
To access 2-methyl-7-azaindole derivatives, two primary synthetic strategies are employed: the

Bartoli Indole Synthesis (for de novo ring formation) and Palladium-Catalyzed Cross-Coupling

(for functionalization).
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Protocol A: Synthesis of the Core (Sonogashira
Cyclization)
This method is preferred for its modularity, allowing the introduction of the C2-methyl group via

propyne.

Reagents:

2-amino-3-iodopyridine (1.0 eq)

Propyne (gas) or 1-(TMS)propyne (1.2 eq)

Pd(PPh3)2Cl2 (0.05 eq)

CuI (0.02 eq)

Triethylamine (Et3N) (3.0 eq)

DMF (anhydrous)

Step-by-Step Workflow:

Coupling: Dissolve 2-amino-3-iodopyridine in anhydrous DMF under Argon. Add Pd catalyst,

CuI, and Et3N.

Addition: Bubble propyne gas or add TMS-propyne. Heat to 60°C for 4-6 hours.

Cyclization: The intermediate alkyne often cyclizes spontaneously under these conditions

due to the nucleophilicity of the adjacent amino group. If not, add a strong base (KOtBu) in

NMP at 80°C to force ring closure.

Workup: Dilute with EtOAc, wash with water/brine (to remove DMF/Copper), dry over

MgSO4, and concentrate.

Purification: Flash chromatography (Hexane/EtOAc) yields 2-methyl-7-azaindole.
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Protocol B: C3-Functionalization (Vilsmeier-Haack
Formylation)
To introduce complexity at C3 (for subsequent SAR exploration).

Step-by-Step Workflow:

Reagent Prep: Mix POCl3 (1.1 eq) and DMF (3.0 eq) at 0°C to form the Vilsmeier reagent

(white solid/slurry).

Addition: Add solution of 2-methyl-7-azaindole (1.0 eq) in DMF dropwise at 0°C.

Reaction: Warm to room temperature, then heat to 80°C for 3 hours.

Hydrolysis: Pour reaction mixture into crushed ice/NaOAc solution to hydrolyze the iminium

intermediate.

Isolation: The precipitate is 2-methyl-7-azaindole-3-carboxaldehyde, a versatile intermediate

for reductive amination or condensation.

Visualization: Synthetic Pathway
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Figure 2: Synthetic route to access the 2-methyl-7-azaindole core and subsequent

functionalization.

Quantitative Data Summary
The following table summarizes the impact of C2-methylation on key physicochemical and

biological properties, derived from aggregate SAR data in kinase programs (e.g., JAK, MPS1).
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Property
Parent (7-
Azaindole)

2-Methyl Derivative Impact Analysis

Metabolic Stability

(HLM)

Low (

min)

High (

min)

Blocks C2-oxidation

by Aldehyde Oxidase.

Kinase Potency (IC50) Baseline (nM range)
Variable (Target

dependent)

Can reduce potency if

steric clash with

Gatekeeper is too

high; increases

potency if hydrophobic

fit is optimized.

Selectivity (Gini

Score)
Low (Promiscuous) Improved

C2-Me induces twist,

reducing binding to

flat kinases.

Solubility (LogS) Moderate Slightly Lower

Methyl group adds

lipophilicity; requires

compensation at

C4/C5.

C3-Aryl Dihedral

Angle
~0-10° (Planar) ~45-60° (Twisted)

Critical for targeting

non-planar binding

pockets.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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